

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-fluoro-2-methylbenzoate

Cat. No.: B1333729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides a comprehensive overview of the chemical and physical properties of **Methyl 4-fluoro-2-methylbenzoate**, its synthesis, and its applications, with a focus on providing actionable data and methodologies for professionals in scientific research and development.

Chemical Structure and Identifiers

The chemical structure of **Methyl 4-fluoro-2-methylbenzoate** consists of a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 4, and a methyl ester group at position 1.

Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 4-fluoro-2-methylbenzoate [1]
CAS Number	174403-69-1
Molecular Formula	C ₉ H ₉ FO ₂ [2]
Molecular Weight	168.17 g/mol
InChI Key	ZQFCTCYDRQFPBU-UHFFFAOYSA-N [1]
SMILES	COC(=O)C1=C(C)C=C(F)C=C1 [1]
Synonyms	4-Fluoro-2-methylbenzoic acid methyl ester, Benzoic acid, 4-fluoro-2-methyl-, methyl ester [1]

Physicochemical Properties

Methyl 4-fluoro-2-methylbenzoate is a colorless liquid at room temperature. A summary of its key physical properties is provided in the table below.

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	Colorless Liquid	
Boiling Point	206 °C at 760 mmHg	[3]
Density	1.137 g/cm ³	[4]
Flash Point	77 °C	[3] [4]
Purity	Typically ≥97%	[4]

Note: Refractive index data for this specific compound is not readily available in the searched literature.

Spectral Data

Detailed spectral data for **Methyl 4-fluoro-2-methylbenzoate** is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. For reference, spectral data of a closely related isomer, Methyl 4-fluorobenzoate, is provided where available.

Table 3: Spectral Data Summary

Spectrum Type	Expected/Observed Data
¹ H NMR	Expected signals for aromatic protons, a methyl ester singlet, and a methyl group singlet.
¹³ C NMR	Expected signals for aromatic carbons, a carbonyl carbon, a methoxy carbon, and a methyl carbon.
IR Spectroscopy	Expected characteristic peaks for C=O (ester), C-F, and aromatic C-H stretching.
Mass Spectrometry	Expected molecular ion peak [M] ⁺ at m/z = 168.

Note: While a definitive spectrum for **Methyl 4-fluoro-2-methylbenzoate** was not found in the search, a supplier, ChemicalBook, indicates the availability of such data.^[5] Researchers are advised to consult commercial suppliers for specific spectral information.

Synthesis

The primary route for the synthesis of **Methyl 4-fluoro-2-methylbenzoate** is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.

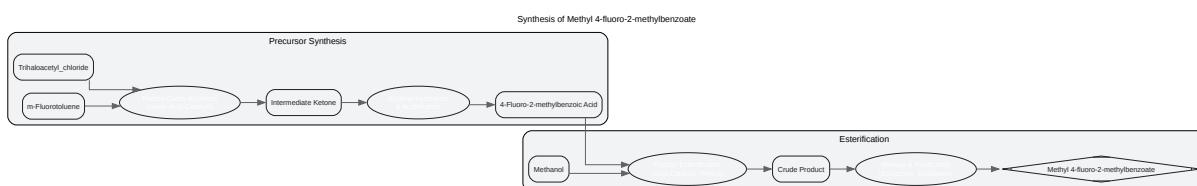
Synthesis of 4-Fluoro-2-methylbenzoic Acid (Precursor)

A common method for the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.^[6]

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid^[6]

- Reaction Setup: In a suitable reaction vessel, dissolve m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in an appropriate solvent (e.g., 1,2-dichloroethane).
- Catalysis: Cool the mixture and add a Lewis acid catalyst, such as anhydrous aluminum trichloride.
- Acylation: Maintain the reaction at a controlled temperature while monitoring the progress by a suitable analytical method (e.g., HPLC).
- Hydrolysis: Upon completion, the intermediate is hydrolyzed under alkaline conditions (e.g., using a 30% aqueous solution of sodium hydroxide).
- Acidification and Isolation: The reaction mixture is then acidified (e.g., with concentrated hydrochloric acid) to precipitate the crude product.
- Purification: The crude 4-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.

Fischer Esterification to Methyl 4-fluoro-2-methylbenzoate


The final product is obtained by the acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with methanol.

Experimental Protocol: Fischer Esterification (Adapted from a general procedure for benzoic acid esterification)^[7]

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.
- Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to reach equilibrium, typically several hours. The progress can be monitored by thin-layer chromatography (TLC).

- **Workup:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **Methyl 4-fluoro-2-methylbenzoate**. Further purification can be achieved by distillation.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 4-fluoro-2-methylbenzoate**.

Applications in Research and Drug Development

Methyl 4-fluoro-2-methylbenzoate is primarily utilized as a versatile building block in organic synthesis.^[4] Its fluorinated structure makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. It is often

employed in the synthesis of compounds with potential anti-inflammatory or antimicrobial activities.

While specific biological activities of **Methyl 4-fluoro-2-methylbenzoate** itself are not documented in the reviewed literature, its role as an intermediate is crucial in the drug discovery and development process.[\[4\]](#)

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity or the involvement of **Methyl 4-fluoro-2-methylbenzoate** in any signaling pathways. Its primary role appears to be that of a synthetic intermediate. Therefore, a diagram for a signaling pathway involving this specific compound cannot be provided at this time. Researchers investigating novel fluorinated compounds may find this molecule to be a valuable starting point for the synthesis of new chemical entities with potential biological activities.

Safety and Handling

Methyl 4-fluoro-2-methylbenzoate is considered hazardous. The following is a summary of its hazard information.

Table 4: Hazard and Safety Information

Hazard Statement	Description
H302	Harmful if swallowed [3]
H315	Causes skin irritation [3]
H319	Causes serious eye irritation
H332	Harmful if inhaled [3]
H335	May cause respiratory irritation

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.[\[3\]](#)

- Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[3\]](#)
- Use only outdoors or in a well-ventilated area.
- Wash skin thoroughly after handling.
- Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-fluoro-2-methylbenzoate is a valuable chemical intermediate with applications in pharmaceutical and materials science research. This guide has provided a summary of its chemical and physical properties, a detailed methodology for its synthesis, and an overview of its applications. While direct biological activity data for this compound is not currently available, its role as a precursor to potentially bioactive molecules underscores its importance in the field of drug discovery. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. scbt.com [scbt.com]
3. angenechemical.com [angenechemical.com]
4. nbino.com [nbino.com]
5. Methyl 4-fluoro-2-methylbenzoate(174403-69-1) 1H NMR spectrum [chemicalbook.com]
6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333729#methyl-4-fluoro-2-methylbenzoate-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com